Patridoid I

Description

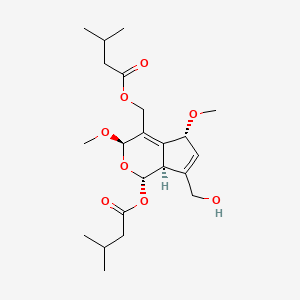

Patridoid I (C₂₂H₃₄O₈, MW: 426.51) is an iridoid compound isolated from Patrinia saniculaefolia (Valerianaceae family), specifically from the whole herb of Bian Dou Cai Ye Bai Jiang . It is characterized as a yellow oil with a specific optical rotation of [α]D²³ = −74.0° (c = 0.5, MeOH). Structurally, it belongs to the class of secoiridoids, featuring a bicyclic monoterpene skeleton with glycosidic and ester functional groups. Its pharmacological significance lies in its anti-inflammatory activity, particularly in inhibiting nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in macrophages .

Properties

Molecular Formula |

C22H34O8 |

|---|---|

Molecular Weight |

426.5 g/mol |

IUPAC Name |

[(1S,3R,5R,7aR)-7-(hydroxymethyl)-3,5-dimethoxy-1-(3-methylbutanoyloxy)-1,3,5,7a-tetrahydrocyclopenta[c]pyran-4-yl]methyl 3-methylbutanoate |

InChI |

InChI=1S/C22H34O8/c1-12(2)7-17(24)28-11-15-20-16(26-5)9-14(10-23)19(20)22(30-21(15)27-6)29-18(25)8-13(3)4/h9,12-13,16,19,21-23H,7-8,10-11H2,1-6H3/t16-,19-,21-,22-/m1/s1 |

InChI Key |

LERLQQKAXDNEKW-JCXROGDPSA-N |

Isomeric SMILES |

CC(C)CC(=O)OCC1=C2[C@@H](C=C([C@H]2[C@@H](O[C@H]1OC)OC(=O)CC(C)C)CO)OC |

Canonical SMILES |

CC(C)CC(=O)OCC1=C2C(C=C(C2C(OC1OC)OC(=O)CC(C)C)CO)OC |

Synonyms |

patridoid I |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues

Patridoid II

- Molecular Formula : C₂₂H₃₄O₈ (identical to Patridoid I) .

- Structural Differences : Despite sharing the same molecular formula, Patridoid II exhibits distinct stereochemistry, evidenced by its optical rotation ([α]D²³ = −36.0°) . This stereochemical variation likely influences its bioactivity.

- Pharmacological Activity: NO Production Inhibition: IC₅₀ = 14.1 µM (vs. 8.7 µM for Patridoid I in RAW264.7 cells) . TNF-α Inhibition: IC₅₀ = 17.6 µM (vs. 13.6 µM for Patridoid I in BMMCs) .

- Source : Same species (P. saniculaefolia) but with differential potency .

Patriscabrins (F, G, B)

- Structural Class : Iridoid glycosides with additional hydroxyl or acetyl groups .

- Activities: Patriscabrin F: Anti-inflammatory (IC₅₀ = 35.5 µM in RAW264.7 cells) . Patriscabrin G: Dual anti-inflammatory and cytotoxic activity (IC₅₀ = 24.6 µM) . Patriscabrin B: Potent NO inhibition (IC₅₀ = 14.7–17.8 µM) .

- Source : P. scabra, highlighting species-specific biosynthesis .

Functional Analogues

Loganin

- Source : P. villosa .

- Structural Contrast : Loganin lacks the ester substituents found in Patridoid I, reducing its molecular complexity .

Nardostachin

- Source : Co-isolated with Patridoid I/II in P. saniculaefolia .

- Activity: Limited anti-inflammatory data but structurally similar as a secoiridoid .

Data Table: Comparative Pharmacological Profiles

Q & A

Q. How can researchers address discrepancies between in vitro potency and in vivo efficacy of Patridoid I?

- Evaluate metabolite activity (e.g., phase I/II metabolites) using liver microsomes. Use genetic knockout models (e.g., CYP450 enzymes) to isolate active forms. Pair with PK/PD modeling to correlate exposure and effect .

Methodological Considerations

- Data Contradiction Analysis : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses . For example, conflicting cytotoxicity data may arise from cell line-specific metabolic profiles, necessitating pan-cancer panel testing.

- Experimental Design : Use PICO (Population: cell/animal model; Intervention: dose/route; Comparison: controls; Outcome: biomarker) to structure studies .

- Statistical Rigor : For bioactivity studies, power analysis (α=0.05, β=0.2) ensures adequate sample size. Include triplicate technical replicates and independent biological repeats .

Key Data from Literature

| Parameter | Value/Method | Source |

|---|---|---|

| Natural Source | Patrinia scabiosaefolia roots | |

| Anti-inflammatory IC₅₀ | 12.3 µM (NO inhibition in macrophages) | |

| Stability | Degrades >30% at pH >8 after 14 days |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.